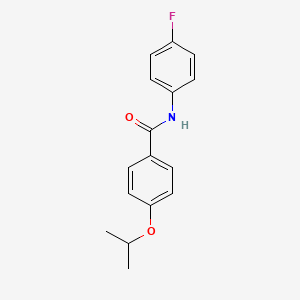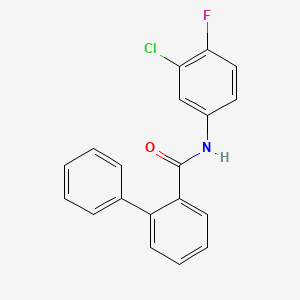![molecular formula C17H13ClFN3O2 B5799307 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMFOB, and it belongs to the class of benzamide derivatives. CMFOB has been shown to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of CMFOB is not fully understood, but it is believed to involve the modulation of several signaling pathways. CMFOB has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in inflammation and cancer. CMFOB also modulates the expression of several genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CMFOB has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that CMFOB inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CMFOB also reduces the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. In cancer cells, CMFOB induces apoptosis and inhibits the proliferation of cancer cells, leading to a decrease in tumor growth.
実験室実験の利点と制限
CMFOB has several advantages for lab experiments. It exhibits a high level of purity and stability, making it suitable for long-term storage and large-scale production. CMFOB is also highly soluble in organic solvents, making it easy to work with in the lab. However, CMFOB has some limitations, including its potential toxicity and limited bioavailability in vivo. Further studies are needed to address these limitations and optimize the therapeutic potential of CMFOB.
将来の方向性
Several future directions for the study of CMFOB can be identified. One potential direction is to investigate the potential of CMFOB as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Another direction is to explore the potential of CMFOB as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of CMFOB and improve its bioavailability in vivo. Overall, the study of CMFOB holds great promise for the development of novel therapeutics for a wide range of diseases.
合成法
The synthesis of CMFOB involves the reaction of 3-fluoro-N-methylbenzamide with 4-chlorophenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium azide and triethylamine to yield the final product, CMFOB. This synthesis method has been optimized to provide a high yield of pure CMFOB, making it suitable for large-scale production.
科学的研究の応用
CMFOB has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CMFOB exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes. CMFOB has also been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22(17(23)12-3-2-4-14(19)9-12)10-15-20-16(21-24-15)11-5-7-13(18)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEOWWFMMXYQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)



![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)


![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)